3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
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Description
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, including compounds similar to 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, have been synthesized and characterized for their antitumor, antifungal, and antibacterial properties. The structure of these compounds was determined using various spectroscopic methods and X-ray crystallography. These studies contribute to understanding the biological activities against breast cancer and microbes (Titi et al., 2020).
Chemical Reactions and Transformations
- Cyclization Modes of Methyl Heteroarylamino Acrylates : Research involving the interaction of similar compounds with 3-aminopyrazole led to the formation of pyrazolo and triazolo pyrimidines. This study explores the selective displacement and cyclocondensation reactions in organic chemistry (Sweidan et al., 2020).
- Novel Synthesis Methods : Studies have developed new and convenient synthesis methods for pyrazole derivatives, offering advantages like shorter reaction times and higher yields. These methods are significant for facilitating the production of these compounds in organic synthesis (Wang et al., 2011).
Biological and Pharmacological Applications
- Synthesis of Biologically Active Compounds : Research on the utilization of related compounds in the synthesis of heterocycles has shown biological activity against bacteria, filamentous fungi, and tumor cells. This highlights the potential pharmacological applications of these compounds (Černuchová et al., 2005).
- Cytotoxic Activity in Tumor Cells : Studies have synthesized new compounds using pyrazole derivatives and examined their cytotoxic properties in vitro on tumor cell lines, demonstrating the potential for developing anticancer drugs (Kodadi et al., 2007).
Properties
IUPAC Name |
3-ethoxy-1-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZEFUBEJKWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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